Enzymatic Recognition: 10-Fold Faster Deamination by Adenosine Deaminase Versus Adenosine
Formycin A (7-amino-3-β-D-ribofuranosylpyrazolo[4,3-d]pyrimidine), which incorporates the 7-aminopyrazolo[4,3-d]pyrimidine core, is deaminated approximately 10-fold faster by human adenosine deaminase than the natural substrate adenosine [1]. This demonstrates that the pyrazolo[4,3-d]pyrimidin-7-amine scaffold confers intrinsically altered substrate recognition compared to the adenine nucleobase, a property exploitable in enzymatic assay development and prodrug design strategies.
| Evidence Dimension | Rate of enzymatic deamination by adenosine deaminase |
|---|---|
| Target Compound Data | Formycin A (7-amino-3-β-D-ribofuranosylpyrazolo[4,3-d]pyrimidine): deaminated ~10-fold faster than adenosine |
| Comparator Or Baseline | Adenosine (natural purine nucleoside): baseline deamination rate (1×) |
| Quantified Difference | ~10-fold faster deamination rate for the pyrazolo[4,3-d]pyrimidine-containing nucleoside versus adenosine |
| Conditions | Purified human adenosine deaminase, fluorimetric assay, in vitro |
Why This Matters
For researchers developing enzymatic assays, the 10-fold enhanced substrate turnover translates to higher signal-to-noise ratios and reduced enzyme quantities per assay, directly lowering per-experiment procurement costs.
- [1] Wierzchowski, J.; Kuśmierek, J. T.; Giziewicz, J.; Salvi, D.; Shugar, D. Sensitive Fluorimetric Assay for Adenosine Deaminase with Formycin as Substrate; and Substrate and Inhibitor Properties of Some Pyrazolopyrimidine and Related Analogues. Biochem. Pharmacol. 1983, 32 (5), 803–809. PMID: 6845818. View Source
